![molecular formula C10H13ClN2 B2603571 (R)-2-(4-chlorophenyl)piperazine CAS No. 769944-51-6](/img/structure/B2603571.png)
(R)-2-(4-chlorophenyl)piperazine
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Overview
Description
“®-2-(4-chlorophenyl)piperazine” is an organic compound with the molecular formula C10H13ClN2 . It has a molecular weight of 196.68 .
Molecular Structure Analysis
The InChI key for “®-2-(4-chlorophenyl)piperazine” is OTOVNNDSINVUBR-JTQLQIEISA-N . The canonical SMILES representation is C1CNC(CN1)C2=CC=C(C=C2)Cl .Physical And Chemical Properties Analysis
“®-2-(4-chlorophenyl)piperazine” has a density of 1.095g/cm³ . Its boiling point is 288.1°C at 760 mmHg . The compound has a flash point of 128.1°C and a vapor pressure of 0.00238mmHg at 25°C . The refractive index is 1.536 .Scientific Research Applications
Interaction with Biological Receptors
Research indicates that (R)-2-(4-chlorophenyl)piperazine derivatives interact with serotonin receptors, specifically 5-HT1C, mediating effects like hypophagia, suggesting a stimulation of these receptors (Kennett & Curzon, 1991). Additionally, these compounds have been shown to inhibit the GABAergic system by antagonizing the human α1β2γ2 GABAA receptor, proposing a novel mechanism of action that could indirectly contribute to increased neurotransmitter levels (Hondebrink et al., 2015).
Antitumor Activity
Some (R)-2-(4-chlorophenyl)piperazine derivatives, particularly those bearing a piperazine amide moiety, have shown promising antiproliferative effects against breast cancer cells, comparing favorably with known anticancer drugs like cisplatin (Yurttaş et al., 2014).
Anti-allergic Properties
Novel derivatives of (R)-2-(4-chlorophenyl)piperazine have been synthesized and evaluated for their in vivo anti-allergic activities, with several compounds demonstrating significant effects against allergic asthma and itching, some surpassing the potency of levocetirizine, a known anti-allergic drug (Wang et al., 2010).
Structural and Pharmacological Investigations
The structural, electronic, and molecular properties of (R)-2-(4-chlorophenyl)piperazine derivatives have been extensively studied, with some compounds showing potential as therapeutic tools due to their central pharmacological activity, including applications as antipsychotic, antidepressant, and anxiolytic agents (Brito et al., 2018).
Mechanism of Action
Target of Action
It is known that piperazine-based compounds often interact with various receptors in the body, including serotonin receptors .
Mode of Action
Piperazine derivatives are known to interact with their targets through the nitrogen atom in the piperazine ring . This interaction can lead to various changes in the target, potentially influencing its function.
Biochemical Pathways
Piperazine-based compounds are known to have diverse applications, including antihistamine, anticancer, antimicrobial, and antioxidant properties . These effects suggest that ®-2-(4-chlorophenyl)piperazine may influence a variety of biochemical pathways.
Pharmacokinetics
The properties of the compound, such as its molecular weight and solubility, can impact its bioavailability .
Result of Action
Given the known applications of piperazine-based compounds, it can be inferred that ®-2-(4-chlorophenyl)piperazine may have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
(2R)-2-(4-chlorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOVNNDSINVUBR-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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